molecular formula C8H5ClS B1605681 3-Chlorobenzothiophene CAS No. 7342-86-1

3-Chlorobenzothiophene

Cat. No. B1605681
CAS RN: 7342-86-1
M. Wt: 168.64 g/mol
InChI Key: VURMGNDSRHGHQN-UHFFFAOYSA-N
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Description

3-Chlorobenzothiophene is an organic compound that belongs to the family of benzothiophenes . It has a molecular formula of C8H5ClS .


Synthesis Analysis

New 3-chlorobenzothiophene-1,3,4-oxadiazole substituted metallophthalocyanines have been efficiently synthesized by the reaction of tetracarboxy metallophthalocyanines with 3-chlorobenzothiophene acid hydrazide .


Molecular Structure Analysis

The molecular structure of 3-Chlorobenzothiophene consists of a benzene ring fused to the 4- and 5-positions of an imidazole ring . The structural integrity of the peripherally substituted metallophthalocyanine complexes were elucidated by elemental analyses, FT-IR, solid state electronic absorption spectroscopy and solid state 13C NMR spectroscopy .


Chemical Reactions Analysis

The reaction of tetracarboxy metallophthalocyanines with 3-chlorobenzothiophene acid hydrazide leads to the synthesis of new 3-chlorobenzothiophene-1,3,4-oxadiazole substituted metallophthalocyanines .


Physical And Chemical Properties Analysis

3-Chlorobenzothiophene has a molecular weight of 168.64 g/mol . More detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

1. Synthesis of New Metallophthalocyanines

  • Application Summary : 3-Chlorobenzothiophene-1,3,4-oxadiazole substituted metallophthalocyanines have been synthesized for dielectric studies . These compounds have unique properties like high thermal stability, chemical resistance and their conjugated π-system .
  • Methods of Application : The new metallophthalocyanines were synthesized by the reaction of tetracarboxy metallophthalocyanines with 3-chlorobenzothiophene acid hydrazide . The structural integrity of the peripherally substituted metallophthalocyanine complexes were elucidated by elemental analyses, FT-IR, solid state electronic absorption spectroscopy and solid state 13C NMR spectroscopy .
  • Results or Outcomes : The dielectric constant (ɛ1) and AC conductivity (σac) of these compounds were studied. The variation of capacitance (Cs), loss tangent (tan δ) and impedance (Z) with frequency range of 50 to 5x106 Hz was observed at room temperature .

2. One-step Synthesis of Benzo

  • Application Summary : A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
  • Methods of Application : The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
  • Results or Outcomes : This method provides a novel approach to form benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors .

3. Electrochemically-promoted Synthesis of Benzo

  • Application Summary : An approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes has been reported . This method provides a novel approach to form benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors .
  • Methods of Application : The synthesis was achieved by the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .
  • Results or Outcomes : Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

4. Synthesis of Antimicrobial Activities of Benzothiophene

  • Application Summary : 3-Chlorobenzothiophene-2-carbonyl chloride was reacted with 4-aminoacetophenone in acetone to give compound 2 . These chalcones on cyclization with urea, thiourea, hydroxylamine hydrochloride, phenyl hydrazines and hydrazine hydrate gave the corresponding .
  • Methods of Application : In order to prepare chalcones, compound 2 was condensed with various aldehydes in the presence of KOH in DMF .
  • Results or Outcomes : The synthesized compounds showed antimicrobial activities .

5. Synthesis of Benzothiophene-1,1-dioxides

  • Application Summary : An approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes has been reported . This method provides a novel approach to form benzothiophene scaffold from easily available alkynyl sulfides and aryne precursors .
  • Methods of Application : The synthesis was achieved by the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .
  • Results or Outcomes : Computational studies revealed the selectivity and the compatibility of drug molecules showcased the potential application of the protocols .

6. Synthesis of Benzothiophene Derivatives

  • Application Summary : 3-Chlorobenzothiophene-2-carbonyl chloride was reacted with 4-aminoacetophenone in acetone to give compound 2 . These chalcones on cyclization with urea, thiourea, hydroxylamine hydrochloride, phenyl hydrazines and hydrazine hydrate gave the corresponding .
  • Methods of Application : In order to prepare chalcones, compound 2 was condensed with various aldehydes in the presence of KOH in DMF .
  • Results or Outcomes : The synthesized compounds showed antimicrobial activities .

properties

IUPAC Name

3-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURMGNDSRHGHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223655
Record name Benzo(b)thiophene, 3(?)-chloro-
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Molecular Weight

168.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzothiophene

CAS RN

7342-86-1
Record name 3-Chlorobenzothiophene
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Record name 3-Chlorobenzothiophene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60757
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo(b)thiophene, 3(?)-chloro-
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Record name 3-chloro-1-benzothiophene
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Record name 3-CHLOROBENZOTHIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
G Naganagowda, B Padmashali - Phosphorus, Sulfur, and Silicon, 2010 - Taylor & Francis
3-Chlorobenzothiophene-2-carbonylchloride 1 was prepared from cinnamic acid and then converted into the acid hydrazide 2. Reaction of 3-chloro-1-benzothiophene-2-…
Number of citations: 19 www.tandfonline.com
G Naganagowda, B Padmashali - Phosphorus, Sulfur, and Silicon …, 2010 - Taylor & Francis
… in dry acetone, produced 3-chlorobenzothiophene-2-carbonyl … When glycine was reacted with 3-chlorobenzothiophene-2-… Finally, 3-chlorobenzothiophene-2-carbonylisothiocyanate 2 …
Number of citations: 4 www.tandfonline.com
SA Brunton, JHA Stibbard, LL Rubin… - Bioorganic & Medicinal …, 2009 - Elsevier
… SAR of the 3-chlorobenzothiophene group was next investigated and a series of structurally related amides was prepared. A few derivatives were based around the original hit 8, but the …
Number of citations: 25 www.sciencedirect.com
B Chidananda, KRV Reddy… - Der Pharma …, 2016 - manipal.pure.elsevier.com
… New 3-chlorobenzothiophene-1,3,4-oxadiazole substituted metallophthalocyanines have … of tetracarboxy metallophthalocyanines with 3-chlorobenzothiophene acid hydrazide. The …
Number of citations: 3 manipal.pure.elsevier.com
AH Schlesinger, DT Mowry - Journal of the American Chemical …, 1951 - ACS Publications
The chlorination of benzothiophene hasbeen studied and the chlorinated products and a number of other benzothiophene derivatives have been oxidized to benzothiophene 1-dioxides…
Number of citations: 34 pubs.acs.org
B Chidananda, KRV Reddy, KM Pradeep, MNK Harish… - researchgate.net
… -1,3,4-oxadiazole substituted metallophthalocyanines have been efficiently synthesized by the reaction of tetracarboxy metallophthalocyanines with 3-chlorobenzothiophene acid …
Number of citations: 2 www.researchgate.net
SR Ryu - Journal of the Korean Applied Science and Technology, 2011 - koreascience.kr
… derivatives was synthesized through the reaction of 4-fluoro-5-(2,6-dimethylmorpholinyl)-2-aminoaniline with 5-nitro-2-furoic acid and 5-methoxy-3-chlorobenzothiophene-2-carboxylic …
Number of citations: 0 koreascience.kr
G AGANAGOWDA, P Thamyongkit… - Journal of the Chilean …, 2012 - SciELO Chile
… The preparation of the target chalcones 3a-d started from the amidation of 3-chlorobenzothiophene-2-carbonyl chloride 1, which was prepared by the reaction of cinnamic acid with …
Number of citations: 15 www.scielo.cl
PII Amination - Journal of Chemical Research, 2007 - search.proquest.com
… 570 Crown ether-imines 766 Crystal structures 1-benzothiophenes 180 chalcogenide Cl2Hg3S2 430 chalcogenide Hg3I2S4Zn2 547 chiral silyl ethers 46 3-chlorobenzothiophene-2-…
Number of citations: 0 search.proquest.com
PC Menaga, V Rama - multidisciplinaryjournal.org
… In this paper the synthesis of the thiosemicarbazone ligands 2hydroxybenzaldehyde-4-(3-chlorobenzothiophene-carbonyl)3-thiosemicarbazone(SL1)/thiophen-2-aldehyde-4-(3…
Number of citations: 0 www.multidisciplinaryjournal.org

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